molecular formula C10H8ClNO2 B13296108 5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione

5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B13296108
M. Wt: 209.63 g/mol
InChI Key: WJHPRLAMLZORLJ-UHFFFAOYSA-N
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Description

5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione is a synthetic indole-2,3-dione (isatin) derivative of interest in medicinal chemistry and biochemical research. Compounds based on the indole-2,3-dione scaffold are recognized for their diverse biological activities, which include antiviral, anti-inflammatory, anticancer, and antimicrobial properties . A primary research application for this class of compounds is as inhibitors of aldehyde dehydrogenase (ALDH) isoenzymes . Substituted indole-2,3-diones can act as competitive inhibitors by binding directly to the aldehyde substrate site of ALDH enzymes. The nature of the substitutions on the indole ring, such as the chloro and methyl groups on this compound, are critical in determining the potency and selectivity towards specific ALDH isoenzymes like ALDH1A1, ALDH2, and ALDH3A1 . These enzymes are involved in crucial metabolic pathways, and their modulation is relevant in studies of cancer and other disease states. The structural core of this compound, featuring the 2,3-diketone functionality on an indole ring, provides a versatile platform for chemical derivatization and mechanism of action studies. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate precautions and refer to the safety data sheet prior to use.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

5-chloro-4,7-dimethyl-1H-indole-2,3-dione

InChI

InChI=1S/C10H8ClNO2/c1-4-3-6(11)5(2)7-8(4)12-10(14)9(7)13/h3H,1-2H3,(H,12,13,14)

InChI Key

WJHPRLAMLZORLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1NC(=O)C2=O)C)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

Stepwise Procedure

Step Procedure Description Conditions Yield (%) Notes
1 Reaction of 4,7-dimethyl-5-chloroaniline with chloral hydrate and hydroxylamine hydrochloride to form 4,7-dimethyl-5-chloro-isonitroacetaniline Stirred, controlled temperature (ambient to mild heating) 60-70 Formation of intermediate confirmed by MS
2 Cyclization of isonitroacetaniline in preheated concentrated sulfuric acid (50°C), slow addition with stirring, then heating to 80°C for 15 min 65-80°C, 1-2 hours total 67-80 Product isolated by pouring into crushed ice, filtration, recrystallization

This two-step synthesis yields the target compound as a solid powder, typically yellow to orange, with purity confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Alternative Catalytic and One-Pot Methods

Recent advances have introduced catalytic protocols to streamline the synthesis of indole-2,3-dione derivatives:

  • Nano-ZnO Catalyzed One-Pot Synthesis :
    Using zinc oxide nanoparticles as a catalyst, multicomponent reactions involving indole-2,3-dione derivatives, malononitrile or ethyl cyanoacetate, and cyclic ketones have been demonstrated. Though this method primarily targets spiro derivatives, it highlights the potential for eco-friendly, efficient syntheses with high yields (up to 87%) under microwave irradiation or reflux conditions.

  • Copper(I) Iodide Catalyzed Coupling :
    For functionalized indole-2,3-dione derivatives, copper(I) iodide with potassium bicarbonate base has been used to prepare substituted compounds, including chloro derivatives, with purification by column chromatography. This method achieves yields around 78% and provides high purity products suitable for further derivatization.

While these catalytic methods are more recent and may require specific equipment or catalysts, they offer alternatives that reduce reaction times and environmental impact.

Analytical Data and Characterization

The synthesized this compound is characterized by:

Technique Observations
Mass Spectrometry (MS) Molecular ion peak consistent with C11H9ClNO2 (expected m/z) confirming substitution pattern
Proton Nuclear Magnetic Resonance (^1H NMR) Signals corresponding to aromatic protons, methyl groups, and NH proton, consistent with substitution at 4,7-dimethyl and 5-chloro positions
Carbon-13 Nuclear Magnetic Resonance (^13C NMR) Chemical shifts corresponding to carbonyl carbons (C=O), aromatic carbons, and methyl carbons
Melting Point Typically >300°C indicating high purity and stability
Elemental Analysis Carbon, hydrogen, nitrogen, and chlorine content matching theoretical values within experimental error

These data confirm the identity and purity of the compound, ensuring its suitability for further chemical or biological applications.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Advantages Limitations
Classical Two-Step Cyclization 4,7-dimethyl-5-chloroaniline Chloral hydrate, hydroxylamine hydrochloride, concentrated H2SO4 50-80°C, 1-2 hours 67-80 Established, scalable Uses concentrated acid, longer reaction time
Nano-ZnO Catalyzed One-Pot Indole-2,3-dione derivatives + malononitrile + cyclic ketones ZnO nanoparticles Microwave or reflux Up to 87 Eco-friendly, fast Requires catalyst, specific substrates
CuI Catalyzed Coupling 5-chloroisatin + reagents CuI, KHCO3 Ambient to mild heating ~78 High purity, versatile Requires catalyst, purification step

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, indolines, and quinones, which have significant applications in pharmaceuticals and materials science .

Scientific Research Applications

5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione, a derivative of dihydro-1H-indole, has potential applications in scientific research, particularly in medicinal chemistry. Research indicates that indole derivatives, in general, exhibit significant biological activity and serve as versatile scaffolds in drug development .

Chemical Information

This compound has the molecular formula C10H8ClNO2 and a molecular weight of 209.63 .

Other names and identifiers:

  • CAS No: 855615-94-0
  • MDL No: MFCD24553537

Potential Applications

While the search results do not provide specific applications for this compound, they do highlight the broader applications of indole derivatives, which can inform potential research avenues .

  • Anti-diabetic Activity: Isatin derivatives, which share a structural similarity with the target compound, have demonstrated anti-diabetic activity . Some derivatives act as α-glucosidase inhibitors, offering a therapeutic target for type 2 diabetes .
  • Antimicrobial Activity: Indole-containing metal complexes have shown effectiveness as antibacterial and antifungal agents .
  • Anticancer Agents: Indole derivatives have demonstrated potential as anticancer agents targeting tubulin polymerization . Certain compounds have shown high efficacy in analgesia and inflammation models, with favorable drug-like profiles . Studies have also explored the anti-proliferative response of indole derivatives in breast cancer cells .

Mechanism of Action

The mechanism of action of 5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Indole-2,3-dione derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Substituent Effects on Structure and Bioactivity

4,5-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione Substituents: Methoxy groups at positions 4 and 3. Key Differences: The methoxy groups are electron-donating, contrasting with the electron-withdrawing chloro and methyl groups in the target compound. Applications: Not explicitly stated in the evidence, but methoxy-substituted indoles are often explored for their pharmacokinetic profiles .

4,7-Dichloro-1H-indole-2,3-dione

  • Substituents : Chloro groups at positions 4 and 5.
  • Key Differences : The absence of methyl groups and addition of a second chlorine atom increase molecular polarity. Crystallographic studies reveal planar indole cores with intermolecular halogen bonding, which may influence packing efficiency in solid-state applications .

Indolin-2,3-dione Derivatives (e.g., from Medicinal Chemistry Studies)

  • Substituents : Variable substituents, including carbonyl groups.
  • Key Differences : The presence of an additional carbonyl group (as in indolin-2,3-dione) significantly impacts receptor binding. For example, such derivatives exhibit high selectivity for σ2 receptors (Ki = 42 nM) over σ1 receptors (Ki > 844 nM), suggesting that substituent electronic effects drive target specificity .

Physicochemical and Structural Comparisons

Compound Name Substituents (Positions) Key Structural Features Notable Properties
5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione Cl (5), CH₃ (4,7) Electron-withdrawing groups, steric bulk from methyl Potential for altered solubility and receptor interactions (inferred)
4,5-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione OCH₃ (4,5) Electron-donating methoxy groups Enhanced solubility, possible metabolic stability
4,7-Dichloro-1H-indole-2,3-dione Cl (4,7) Halogen bonding sites, planar core Crystallographic stability, intermolecular interactions
Indolin-2,3-dione derivatives Variable (e.g., carbonyl) Additional carbonyl group High σ2 receptor selectivity (Ki ratio >72)

Crystallographic and Computational Tools

Structural elucidation of these compounds often employs programs like SHELXL for refinement and OLEX2 for visualization, ensuring accurate determination of bond lengths, angles, and intermolecular interactions . For instance, 4,7-dichloro-1H-indole-2,3-dione was analyzed using these tools, revealing its planar geometry and halogen-bonded network .

Research Findings and Implications

  • Medicinal Chemistry: Substituents on the indole-2,3-dione scaffold critically influence receptor affinity.
  • Material Science : The steric bulk of methyl groups in the target compound might disrupt crystal packing compared to dichloro derivatives, affecting solid-state properties .
  • Synthetic Considerations : Acetyl chloride and potassium carbonate are common reagents for introducing acyl or methyl groups in indole derivatives, as seen in related syntheses .

Data Table: Comparative Overview of Indole-2,3-dione Derivatives

Compound Name Molecular Formula (Inferred) CAS Number (if available) Key Applications/Findings
This compound C₁₁H₁₀ClNO₂ Not provided Structural analog studied for substituent effects
4,5-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione C₁₀H₉NO₄ Not provided Pharmacokinetic modulation (inferred)
4,7-Dichloro-1H-indole-2,3-dione C₈H₃Cl₂NO₂ Not provided Crystallographic analysis of halogen bonding
Indolin-2,3-dione derivatives Variable Not provided σ2 receptor ligands (Ki = 42 nM)

Biological Activity

5-Chloro-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione (commonly referred to as 5-Cl-DMDI) is a nitrogen-containing heterocyclic compound belonging to the indole family. Its unique structural features include a chloro substituent and two methyl groups at the 4 and 7 positions of the indole ring, along with a diketone functionality at the 2 and 3 positions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClN2O2, with a molecular weight of approximately 209.63 g/mol. The compound's structure allows for significant interactions with various biological targets, enhancing its potential therapeutic applications.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H8ClN2O2
Molecular Weight209.63 g/mol
CAS Number855615-94-0

Anticancer Activity

Research indicates that 5-Cl-DMDI exhibits notable antiproliferative effects against various cancer cell lines. Studies have demonstrated its ability to inhibit specific enzymes associated with cancer proliferation. For instance:

  • Cell Lines Tested : The compound has shown significant inhibitory effects against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through caspase activation and reactive oxygen species (ROS) formation, suggesting multiple mechanisms of action .

Antimicrobial Activity

In addition to its anticancer properties, 5-Cl-DMDI has been evaluated for its antimicrobial effects:

  • Bacterial Strains : It has demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Bacillus subtilis4.69 - 22.9 µM

The compound's effectiveness as an antimicrobial agent is attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes .

Case Studies and Research Findings

  • Study on Anticancer Properties : A study conducted by researchers focused on the cytotoxic effects of various indole derivatives, including 5-Cl-DMDI. The results indicated that this compound exhibited higher cytotoxicity against MCF-7 cells compared to healthy cell lines .
  • Antibacterial Evaluation : Another investigation assessed the antibacterial properties of indole derivatives against multiple bacterial strains. The findings highlighted that compounds similar to 5-Cl-DMDI showed promising activity with MIC values indicating effective inhibition .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione, and how are reaction conditions optimized for yield and purity?

  • Answer : A primary method involves reacting 3-chloropropionyl chloride with chlorobenzene using AlCl₃ and H₂SO₄ as catalysts. Reaction parameters such as temperature (e.g., 60–80°C), solvent choice (e.g., dichloromethane), and stoichiometric ratios are systematically adjusted to achieve yields >85% with HPLC purity ≥98% . Alternative routes include palladium-catalyzed cyclization of nitrobenzaldehyde derivatives, where inert atmospheres (N₂/Ar) and controlled heating prevent side reactions .

Q. How can the molecular structure of this compound be validated experimentally?

  • Answer : Techniques include:

  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds and π-π stacking) using single-crystal data .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at C4/C7, chloro at C5) and diketone functionality .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₀H₈ClNO₂) and isotopic patterns .

Q. What are the key physicochemical properties relevant to its handling in laboratory settings?

  • Answer :

  • Solubility : Poor in water but soluble in acetone, DMSO, and dichloromethane .
  • Stability : Hygroscopic in pure form; storage under desiccation (e.g., silica gel) is recommended to prevent hydrolysis of the diketone moiety .
  • Melting point : Reported range 160–165°C, with variations depending on crystallinity .

Advanced Research Questions

Q. How do electronic effects of substituents (chloro, methyl) influence reactivity in cross-coupling or functionalization reactions?

  • Answer : The electron-withdrawing chloro group at C5 activates the indole ring for electrophilic substitution at C6, while methyl groups at C4/C7 sterically hinder reactions at adjacent positions. Computational studies (DFT) show enhanced electrophilicity at the diketone carbonyl groups, facilitating nucleophilic additions (e.g., Grignard reagents) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial potency)?

  • Answer : Discrepancies often arise from assay conditions. For example:

  • Cell line variability : Anticancer IC₅₀ values differ between HeLa (5–10 µM) and MCF-7 (>20 µM) due to metabolic enzyme expression .
  • Microbial strain specificity : Antibacterial activity against S. aureus (MIC 8 µg/mL) but not E. coli may relate to outer membrane permeability .
  • Standardization : Use of positive controls (e.g., doxorubicin for cytotoxicity) and adherence to CLSI guidelines minimizes variability .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., kinases)?

  • Answer : Molecular docking (AutoDock Vina) and MD simulations identify binding modes:

  • The diketone oxygen atoms form hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR-TK), while the chloro group stabilizes hydrophobic interactions .
  • QSAR models correlate substituent electronegativity with inhibitory potency (R² = 0.89 in kinase assays) .

Q. What crystallographic challenges arise in resolving its solid-state structure, and how are they mitigated?

  • Answer : Challenges include:

  • Polymorphism : Slow evaporation from acetone yields block-shaped crystals (P2₁/c space group), while rapid cooling produces less-stable forms .
  • Disorder : Methyl groups may exhibit rotational disorder; refinement with SHELXL and anisotropic displacement parameters improves accuracy .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment during synthesis?

  • Answer :

  • HPLC-DAD : Detects impurities ≥0.1% using C18 columns (acetonitrile/water gradient) .
  • TLC : Monitors reaction progress with Rf = 0.5 (silica gel, ethyl acetate/hexane 3:7) .
  • Elemental analysis : Confirms C, H, N, Cl content within ±0.3% of theoretical values .

Q. How can reaction scalability be improved without compromising yield?

  • Answer :

  • Flow chemistry : Continuous processing reduces batch-to-batch variability and enhances throughput (e.g., 10 g/hr in microreactors) .
  • Catalyst recycling : Heterogeneous catalysts (e.g., Pd/C) are reused ≥5 times with <5% yield drop .

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